Bis-PEG21-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

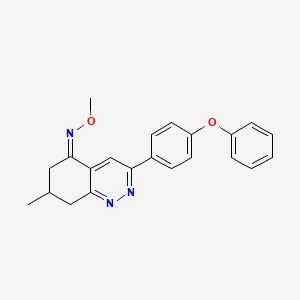

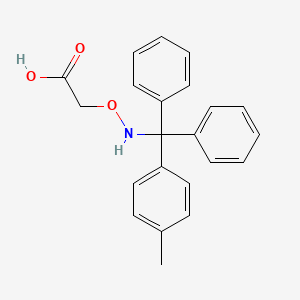

Bis-PEG21-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains two N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its ability to form stable amide bonds with proteins and other amine-containing molecules .

作用機序

Target of Action

Bis-PEG21-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or molecules that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

This compound acts as a linker in the formation of PROTACs and ADCs . In PROTACs, it connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . In ADCs, it links an antibody to a cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific targets of the PROTACs or ADCs it helps to form . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, thereby minimizing damage to healthy cells .

Pharmacokinetics

The hydrophilic peg spacer in the this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs or ADCs.

Result of Action

The result of the action of this compound is the successful formation of PROTACs or ADCs . These molecules can then interact with their specific targets, leading to the degradation of target proteins (in the case of PROTACs) or the delivery of cytotoxic drugs to specific cells (in the case of ADCs) .

Action Environment

The action of this compound, as a linker in PROTACs and ADCs, is influenced by the biochemical environment of the synthesis process . The stability and efficacy of the resulting PROTACs or ADCs can be affected by factors such as pH, temperature, and the presence of other reactive molecules .

生化学分析

Biochemical Properties

Bis-PEG21-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . It interacts with enzymes, proteins, and other biomolecules through its NHS ester groups, which can bind to the primary amines (-NH2) of these molecules . This interaction allows this compound to serve as a linker, connecting two different ligands in the synthesis of PROTACs .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . By serving as a linker in these molecules, this compound can influence cell function by enabling the targeted degradation of specific proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its NHS ester groups, which can bind to the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This binding interaction allows this compound to serve as a linker in the synthesis of PROTACs and ADCs, enabling the targeted degradation of specific proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG21-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The final product is often stored at low temperatures to maintain its stability .

化学反応の分析

Types of Reactions

Bis-PEG21-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugation with sensitive biomolecules .

Common Reagents and Conditions

Reagents: Primary amines, such as lysine residues in proteins.

Major Products

The major product formed from the reaction of this compound with primary amines is a PEGylated amide conjugate. This product retains the solubility and biocompatibility properties of the PEG moiety while introducing the desired functional group through the amide bond .

科学的研究の応用

Bis-PEG21-NHS ester has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

Bis-PEG12-NHS ester: Similar in structure but with a shorter PEG spacer, leading to different solubility and biocompatibility properties.

Bis-PEG24-NHS ester: Contains a longer PEG spacer, which can provide greater flexibility and solubility in aqueous solutions

Uniqueness

Bis-PEG21-NHS ester is unique due to its optimal PEG spacer length, which balances solubility and flexibility. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules, such as in the synthesis of PROTACs and ADCs .

特性

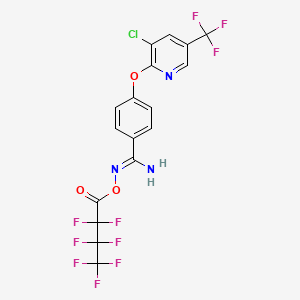

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H96N2O29/c57-49-1-2-50(58)55(49)84-53(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-6-54(62)85-56-51(59)3-4-52(56)60/h1-48H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBYDMNXKUEOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H96N2O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)